(Z)-RG-13022

説明

RG 13022 is a tyrosine kinase inhibitor that selectively inhibits epidermal growth factor receptor, epidermal factor-stimulated HER14 cell proliferation, and tumor growth in vivo. (NCI)

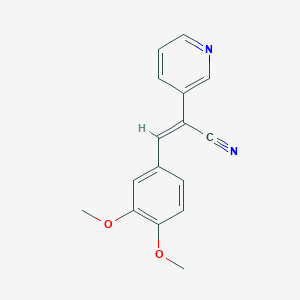

structure given in first source

特性

IUPAC Name |

(Z)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGZNJVTHYFQJI-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CN=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136831-48-6, 149286-90-8 | |

| Record name | RG 13022 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RG 13022 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149286908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

(Z)-RG-13022: A Technical Guide to its Mechanism of Action as an Epidermal Growth Factor Receptor (EGFR) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-RG-13022, also known as Tyrphostin RG-13022, is a potent and specific small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competitively binding to the ATP-binding site within the kinase domain, this compound effectively blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation, colony formation, and DNA synthesis, highlighting its potential as an anti-cancer agent. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: EGFR Tyrosine Kinase Inhibition

This compound functions as a competitive inhibitor of the EGFR tyrosine kinase[1]. The primary mechanism involves the blockade of receptor autophosphorylation. Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), the EGFR undergoes dimerization and a conformational change that activates its intracellular tyrosine kinase domain. This activation leads to the phosphorylation of specific tyrosine residues on the receptor itself. These phosphorylated tyrosines serve as docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, survival, and differentiation[1].

This compound competitively binds to the ATP-binding pocket of the EGFR kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues on the receptor[1]. This abrogation of autophosphorylation effectively halts the downstream signaling cascades, including the MAPK and PI3K/AKT pathways, which are crucial for tumor cell growth and survival[1].

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key IC50 values reported in the literature.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/Cell Line | IC50 Value (µM) | Reference |

| EGFR Autophosphorylation (Cell-free) | Immunoprecipitated EGFR | 4 | [2][3] |

| EGFR Autophosphorylation (Cell-based) | HER 14 cells | 5 | [2] |

| Cell Proliferation (Colony Formation) | HER 14 cells | 1 | [2][3] |

| DNA Synthesis | HER 14 cells | 3 | [2][3] |

| Cell Proliferation (Colony Formation) | MH-85 cells | 7 | [2] |

| DNA Synthesis | MH-85 cells | 1.5 | [2] |

| EGFR Kinase Inhibition | HT-22 neuronal cells | 1 | [1] |

Experimental Protocols

Cell-Free EGFR Autophosphorylation Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the EGFR tyrosine kinase.

-

EGFR Immunoprecipitation: EGFR is immunoprecipitated from cell lysates using a specific anti-EGFR antibody.

-

Kinase Reaction: The immunoprecipitated EGFR is incubated with ATP (containing radiolabeled γ-³²P-ATP) and varying concentrations of this compound.

-

Detection: The reaction products are separated by SDS-PAGE. The autophosphorylation of EGFR is detected by autoradiography of the gel.

-

Quantification: The intensity of the radiolabeled EGFR band is quantified to determine the extent of autophosphorylation inhibition at each concentration of the inhibitor, from which the IC50 value is calculated.

Cell-Based Proliferation Assay (Colony Formation)

This assay assesses the ability of this compound to inhibit the growth and proliferation of cancer cells over an extended period.

-

Cell Plating: HER 14 or MH-85 cells are seeded at a low density in culture plates.

-

Treatment: The cells are treated with EGF to stimulate proliferation and varying concentrations of this compound.

-

Incubation: The cells are incubated for a period of 10-14 days to allow for colony formation.

-

Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and the number of colonies is counted.

-

IC50 Determination: The concentration of this compound that inhibits colony formation by 50% is determined.

DNA Synthesis Assay

This assay measures the effect of this compound on DNA replication, a key event in cell cycle progression and proliferation.

-

Cell Culture and Stimulation: Cells are cultured and stimulated with EGF in the presence of varying concentrations of this compound.

-

Radiolabeling: A radiolabeled nucleoside, such as ³H-thymidine, is added to the culture medium. This nucleoside is incorporated into newly synthesized DNA.

-

DNA Precipitation and Scintillation Counting: After incubation, the cells are lysed, and the DNA is precipitated. The amount of incorporated radioactivity is measured using a scintillation counter.

-

IC50 Calculation: The concentration of this compound that reduces DNA synthesis by 50% is calculated.

Visualizations

Signaling Pathway Diagram

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

References

(Z)-RG-13022: A Technical Guide to its EGFR Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-RG-13022, a member of the tyrphostin family of protein tyrosine kinase inhibitors, demonstrates notable inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). This technical guide provides a comprehensive overview of the EGFR signaling pathway and the mechanism of its inhibition by this compound. It includes a compilation of quantitative data on the compound's efficacy, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals involved in the study of EGFR-targeted cancer therapies.

Introduction to the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration[1][2][3]. The EGFR signaling cascade is initiated by the binding of specific ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α), to the extracellular domain of the receptor[1]. This ligand binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain[1][2].

These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, such as Grb2, Shc, and PLC-γ, which in turn activate downstream signaling pathways, most notably the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways[1][4]. Dysregulation of the EGFR signaling pathway, often through receptor overexpression or activating mutations, is a common driver in the development and progression of numerous cancers, making it a key target for anti-cancer therapies[4][5][6].

This compound: Mechanism of EGFR Inhibition

This compound, also known as Tyrphostin RG-13022, functions as a competitive inhibitor of the EGFR kinase[4]. It exerts its inhibitory effect by binding to the ATP-binding site within the EGFR's intracellular kinase domain[4]. This competitive binding prevents the binding of ATP, which is essential for the autophosphorylation of the receptor. By blocking this crucial step, this compound effectively halts the initiation of the downstream signaling cascades that are dependent on EGFR activation[4]. The inhibition of EGFR autophosphorylation has been demonstrated in both cell-free and cellular assays[7].

Quantitative Data Summary

The inhibitory potency of this compound has been quantified across various in vitro assays. The following tables summarize the key IC50 values, providing a comparative overview of its efficacy in different experimental contexts.

Table 1: In Vitro Inhibition of EGFR Autophosphorylation

| Assay Type | System | IC50 Value | Reference |

| Cell-free autophosphorylation | Immunoprecipitated EGFR | 4 µM | [7] |

| Cellular autophosphorylation | HER 14 cells | 5 µM | |

| Cellular autophosphorylation | HT-22 cells | 1 µM | [4] |

Table 2: Inhibition of Cell Proliferation and DNA Synthesis

| Cell Line | Assay Type | IC50 Value | Reference |

| HER 14 | Colony Formation | 1 µM | |

| HER 14 | DNA Synthesis | 3 µM | |

| MH-85 | Colony Formation | 7 µM | |

| MH-85 | DNA Synthesis | 1.5 µM | |

| HN5 | DNA Synthesis | 11 µM | [5] |

Table 3: In Vivo Efficacy

| Animal Model | Cell Line | Treatment | Outcome | Reference |

| Nude Mice | MH-85 | 400 µ g/mouse/day | Significant inhibition of tumor growth and prolonged lifespan. | |

| MF1 nu/nu Mice | HN5 | 20 mg/kg (intraperitoneal) | No significant influence on tumor growth due to rapid in vivo elimination. | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

EGFR Autophosphorylation Assay (in Immunoprecipitates)

This assay measures the ability of this compound to inhibit the autophosphorylation of EGFR in a cell-free system.

-

Cell Lysis:

-

Culture cells with high EGFR expression (e.g., A431) to near confluence.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an anti-EGFR antibody to form an antibody-receptor complex.

-

Add Protein A/G-agarose beads to the lysate to capture the antibody-receptor complex.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Kinase Reaction:

-

Resuspend the beads in a kinase reaction buffer.

-

Add varying concentrations of this compound to the reaction.

-

Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for a specified time (e.g., 10-30 minutes).

-

-

Detection:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Expose the membrane to X-ray film or a phosphorimager to detect the radiolabeled, phosphorylated EGFR.

-

Quantify the band intensities to determine the IC50 value.

-

Cellular Proliferation Assay (Colony Formation)

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

-

Cell Seeding:

-

Plate HER 14 or MH-85 cells at a low density (e.g., 200-500 cells/well) in 6-well plates.

-

-

Treatment:

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Include a vehicle-only control.

-

-

Incubation:

-

Incubate the plates for 10-14 days, allowing sufficient time for colony formation.

-

Replace the medium with fresh medium containing the inhibitor every 2-3 days.

-

-

Staining and Quantification:

-

Wash the colonies with phosphate-buffered saline (PBS).

-

Fix the colonies with a solution of methanol and acetic acid.

-

Stain the colonies with a crystal violet solution.

-

Wash the plates with water to remove excess stain.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the percentage of colony inhibition relative to the control and determine the IC50 value.

-

DNA Synthesis Assay ([³H]-Thymidine Incorporation)

This assay measures the effect of this compound on DNA synthesis, a hallmark of cell proliferation.

-

Cell Seeding and Treatment:

-

Seed cells (e.g., HER 14, MH-85) in 96-well plates.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24-72 hours).

-

-

Radiolabeling:

-

Add [³H]-thymidine to each well and incubate for a further 4-24 hours.

-

-

Harvesting:

-

Harvest the cells onto a glass fiber filter mat using a cell harvester. This will capture the DNA that has incorporated the radiolabel.

-

Wash the filters to remove unincorporated [³H]-thymidine.

-

-

Scintillation Counting:

-

Place the filter discs into scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity using a scintillation counter.

-

The amount of incorporated radioactivity is proportional to the rate of DNA synthesis.

-

Calculate the IC50 value based on the reduction in [³H]-thymidine incorporation.

-

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation:

-

Subcutaneously inject a suspension of human tumor cells (e.g., MH-85) into the flank of immunocompromised mice (e.g., nude mice).

-

-

Tumor Growth and Treatment Initiation:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group via a specified route (e.g., intraperitoneal injection) and dosage. The control group receives the vehicle.

-

-

Monitoring:

-

Measure the tumor volume (e.g., using calipers) at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint and Analysis:

-

Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and compare the average tumor weight between the treatment and control groups to assess efficacy.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Caption: Workflow for EGFR Autophosphorylation Kinase Assay.

Caption: Workflow for Colony Formation Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Tyrphostin RG-13022: A Technical Guide for Researchers

An In-depth Examination of a Selective Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor

Tyrphostin RG-13022 is a potent and selective small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] As a member of the tyrphostin family of compounds, it exerts its biological effects by competitively binding to the ATP-binding site within the EGFR kinase domain. This action effectively blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[2] This technical guide provides a comprehensive overview of Tyrphostin RG-13022, including its mechanism of action, quantitative data on its inhibitory activities, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action

Tyrphostin RG-13022 functions as a tyrosine kinase inhibitor, with a preference for the EGF receptor.[3] Overexpression and hyperactivity of EGFR are hallmarks of various cancers, making it a prime target for therapeutic intervention.[4][5] By inhibiting EGFR autophosphorylation, RG-13022 effectively curtails the downstream signaling cascades, including the MAPK and PI3K/AKT pathways, which are pivotal for tumor cell growth and survival.[2] The inhibitory effects of RG-13022 have been demonstrated to suppress cancer cell proliferation, colony formation, and DNA synthesis in various cancer cell lines.[6][7] Furthermore, studies have indicated its potential to modulate signaling through other receptors, such as c-erbB-2, and to interfere with growth stimulated by insulin, insulin-like growth factor I and II, and transforming growth factor alpha.[4][7]

Quantitative Inhibitory Data

The following tables summarize the key quantitative data regarding the inhibitory potency of Tyrphostin RG-13022 across different experimental setups.

| Assay Type | Target | Cell Line/System | IC50 Value | Reference |

| Cell-free Assay | EGFR Autophosphorylation | Immunoprecipitated EGF receptor | 4 µM | [6][7] |

| Cell-based Assay | EGFR Autophosphorylation | HER 14 cells | 5 µM | [6] |

| Cell-based Assay | Colony Formation | HER 14 cells (EGF-stimulated) | 1 µM | [6] |

| Cell-based Assay | DNA Synthesis | HER 14 cells (EGF-stimulated) | 3 µM | [6] |

| Cell-based Assay | Colony Formation | MH-85 cells (EGF-stimulated) | 7 µM | [6] |

| Cell-based Assay | DNA Synthesis | MH-85 cells (EGF-stimulated) | 1.5 µM | [6] |

| Cell-based Assay | EGFR Kinase Activity | HT-22 neuronal cells | 1 µM | [2] |

| Cell-based Assay | DNA Synthesis | HN5 cells | 11 µM ((Z)-isomer) | [3][5] |

| Cell-based Assay | DNA Synthesis | HN5 cells | 38 µM ((E)-isomer) | [5] |

Signaling Pathway Inhibition

The primary mechanism of Tyrphostin RG-13022 involves the blockade of the EGFR signaling cascade. The following diagram illustrates this inhibitory action.

Caption: Inhibition of the EGFR signaling pathway by Tyrphostin RG-13022.

Experimental Protocols

In Vitro EGFR Autophosphorylation Assay

This protocol is adapted from methodologies described in the literature for assessing the direct inhibitory effect of RG-13022 on EGFR autophosphorylation in a cell-free system.[6][7]

Caption: Workflow for in vitro EGFR autophosphorylation inhibition assay.

Cell-Based Proliferation and DNA Synthesis Assays

The following outlines a general procedure for determining the antiproliferative effects of RG-13022 on cancer cell lines, based on published studies.[6]

-

Cell Plating:

-

Serum Starvation and Treatment:

-

Incubation:

-

For DNA synthesis assays, incubate for a period that allows for the incorporation of a labeled nucleotide (e.g., [³H]thymidine).

-

For colony formation assays, incubate for an extended period (e.g., 10 days) to allow for colony growth.[6]

-

-

Analysis:

-

DNA Synthesis: Harvest the cells and measure the amount of incorporated radiolabel using a scintillation counter.

-

Colony Formation: Fix the cells with 4% formaldehyde and stain with hematoxylin. Count the number of colonies containing more than 20 cells.[6]

-

-

Data Interpretation:

-

Calculate the percentage of inhibition of DNA synthesis or colony formation relative to the EGF-stimulated, untreated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of RG-13022.

-

In Vivo Studies and Pharmacokinetics

In vivo studies using nude mice bearing human squamous cell carcinoma xenografts (MH-85) have demonstrated the antitumor activity of Tyrphostin RG-13022.[6] Administration of RG-13022 at 400 μ g/mouse/day resulted in significant inhibition of tumor growth and prolonged the lifespan of the tumor-bearing animals.[6] However, pharmacokinetic studies in MF1 nu/nu mice revealed that RG-13022 has rapid biexponential elimination from plasma, with a terminal half-life of 50.4 minutes.[5] Plasma concentrations of the compound dropped below the levels required for in vitro activity within 20 minutes post-injection.[5][8] A primary product identified in vivo was the geometrical isomer (E)-RG-13022, which exhibited lower potency in inhibiting DNA synthesis compared to the parent (Z)-isomer.[5] These findings suggest that the rapid in vivo elimination and isomerization may pose challenges for its therapeutic development, and that alternative administration schedules or formulations might be necessary to maintain effective plasma concentrations.[8]

Conclusion

Tyrphostin RG-13022 is a well-characterized inhibitor of the EGFR tyrosine kinase with demonstrated antiproliferative effects in both in vitro and in vivo models. Its clear mechanism of action and the availability of quantitative inhibitory data make it a valuable tool for cancer research and drug discovery. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals interested in utilizing or further investigating this compound. However, the pharmacokinetic profile of RG-13022 highlights the importance of considering drug metabolism and stability in the translation of in vitro findings to in vivo efficacy.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Growth inhibition of gastric cancer cell lines by the tyrphostin RG13022 and its effects on intracellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Z)-RG-13022: A Potent EGFR Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (Z)-RG-13022, a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties

This compound, also known as Tyrphostin RG-13022, is a small molecule inhibitor belonging to the tyrphostin family of compounds. Its chemical structure is characterized by a pyridineacetonitrile moiety linked to a dimethoxyphenyl group via a double bond with a Z configuration.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-Pyridineacetonitrile, alpha-((3,4-dimethoxyphenyl)methylene)- | [1] |

| Synonyms | RG 13022, RG13022, Tyrphostin RG 13022 | [1] |

| CAS Number | 136831-48-6 | [1] |

| Chemical Formula | C₁₆H₁₄N₂O₂ | [1] |

| Molecular Weight | 266.30 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| SMILES Code | N#C/C(C1=CC=CN=C1)=C/C2=CC=C(OC)C(OC)=C2 | [1] |

Synthesis

Proposed Synthesis Workflow:

Caption: Plausible synthesis of this compound via Knoevenagel condensation.

Mechanism of Action and Biological Activity

This compound functions as a competitive inhibitor of ATP at the binding site of the EGFR tyrosine kinase domain.[1] This inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.[1] By blocking EGFR signaling, this compound effectively inhibits cell proliferation, colony formation, and DNA synthesis in cancer cells that overexpress EGFR.[2]

Table 2: In Vitro Inhibitory Activity of this compound

| Assay | Cell Line/Target | IC₅₀ Value | Reference |

| EGFR Autophosphorylation (cell-free) | Immunoprecipitated EGF Receptor | 4 µM | [2] |

| EGFR Autophosphorylation (in cells) | HER14 | 5 µM | [2] |

| Cell Proliferation | HT-22 | 1 µM | [1] |

| Colony Formation | HER14 | 1 µM | [2] |

| DNA Synthesis | HER14 | 3 µM | [2] |

| Colony Formation | MH-85 | 7 µM | [2] |

| DNA Synthesis | MH-85 | 1.5 µM | [2] |

HER14 cells are NIH 3T3 fibroblasts transfected to overexpress the human EGFR.[3] MH-85 are human oral squamous carcinoma cells.

Downstream Signaling Pathways

The inhibition of EGFR autophosphorylation by this compound leads to the suppression of key downstream signaling cascades, primarily the Ras-Raf-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways are crucial for cell growth, survival, and proliferation.

EGFR Signaling Pathway and Inhibition by this compound:

Caption: this compound inhibits EGFR autophosphorylation, blocking MAPK and PI3K/AKT pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the activity of this compound.

In Vitro EGFR Kinase Inhibition Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of this compound on the kinase activity of purified EGFR.

Workflow:

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a 2X kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[4]

-

Dilute recombinant human EGFR enzyme in 1X kinase assay buffer to the desired concentration.

-

Prepare serial dilutions of this compound in DMSO, and then further dilute in 1X kinase assay buffer.

-

Prepare a solution of ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) in 1X kinase assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the diluted EGFR enzyme to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP/substrate solution to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection and Analysis:

-

Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).[4]

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Cell Proliferation/Viability Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Seeding:

-

Seed cells (e.g., HER14, MH-85) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

-

Viability Measurement:

-

Add a viability reagent such as MTT, XTT, or a resazurin-based reagent (e.g., alamarBlue) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Western Blot Analysis of Downstream Signaling

This method is used to assess the phosphorylation status of key proteins in the EGFR signaling pathway following treatment with this compound.

Workflow:

Caption: Standard workflow for Western blot analysis of protein phosphorylation.

Methodology:

-

Cell Treatment and Lysis:

-

Plate cells and treat with this compound at various concentrations and for different time points.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of EGFR, AKT, and ERK overnight at 4°C. Also, probe separate blots with antibodies for the total forms of these proteins as loading controls.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

This compound is a potent and selective inhibitor of EGFR tyrosine kinase. Its ability to block EGFR autophosphorylation and subsequently inhibit the MAPK and PI3K/AKT signaling pathways makes it a valuable tool for studying EGFR-dependent cellular processes and a potential candidate for further investigation in the development of anticancer therapies. The experimental protocols provided in this guide offer a framework for researchers to further characterize the biological effects of this compound.

References

- 1. ccrod.cancer.gov [ccrod.cancer.gov]

- 2. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]

- 3. EGF-dependent re-routing of vesicular recycling switches spontaneous phosphorylation suppression to EGFR signaling | eLife [elifesciences.org]

- 4. promega.com.cn [promega.com.cn]

RG-13022: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG-13022, a tyrphostin derivative, is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] By competitively binding to the ATP-binding site of the EGFR kinase domain, RG-13022 effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways.[1] This inhibition of EGFR signaling disrupts key cellular processes involved in tumor growth and survival, including proliferation, differentiation, and motility.[1][2] This technical guide provides a comprehensive overview of the target specificity and selectivity of RG-13022, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Target Profile and Specificity

The primary molecular target of RG-13022 is the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein with intrinsic tyrosine kinase activity.[1] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades. RG-13022 has been shown to inhibit this autophosphorylation, thereby suppressing EGFR-mediated signaling.

While EGFR is the primary target, evidence suggests that RG-13022 also exhibits inhibitory activity against other tyrosine kinases, notably the Platelet-Derived Growth Factor Receptor (PDGFR). Further comprehensive kinase profiling is required to fully elucidate the selectivity of RG-13022 across the human kinome.

Quantitative Inhibition Data

The inhibitory potency of RG-13022 has been quantified in various assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Target | Assay Type | Cell Line/System | IC50 (µM) | Reference |

| EGFR | Kinase Assay (cell-free) | - | 4 | [3] |

| EGFR | Autophosphorylation | HER 14 cells | 5 | [4] |

| EGFR | DNA Synthesis | HN5 cells | 11 | [5] |

| EGFR | Cell Proliferation | HT-22 cells | 1 | [1] |

| c-erbB-2 | Phosphorylation | MKN45 cells | Inhibition Observed | [2] |

Selectivity Profile

RG-13022 has demonstrated a degree of selectivity for EGFR. One study noted that it inhibits EGFR in preference to the closely related c-erbB-2.[2] However, a comprehensive selectivity profile from a broad kinase panel screen is not publicly available. Such data would be crucial to fully understand the off-target effects and therapeutic window of this inhibitor.

Signaling Pathway Inhibition

RG-13022 exerts its anti-proliferative effects by blocking the canonical EGFR signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[1] Inhibition of these pathways leads to decreased cell proliferation and survival.

Caption: EGFR signaling pathway and the inhibitory action of RG-13022.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of RG-13022.

EGFR Kinase Assay (Cell-Free)

This assay measures the direct inhibitory effect of RG-13022 on EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

ATP

-

Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

RG-13022

-

96-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of RG-13022 in DMSO and then dilute further in kinase buffer.

-

Add the EGFR enzyme to the wells of a 96-well plate.

-

Add the diluted RG-13022 or vehicle control to the wells.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for a cell-free EGFR kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay determines the effect of RG-13022 on the viability of cancer cell lines.

Materials:

-

Cancer cell line (e.g., A431, HER 14, MH-85)

-

Complete cell culture medium

-

RG-13022

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of RG-13022 in the cell culture medium.

-

Replace the existing medium with the medium containing different concentrations of RG-13022 or vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This protocol is used to assess the inhibition of EGFR autophosphorylation in intact cells.

Materials:

-

Cancer cell line

-

Serum-free medium

-

EGF (Epidermal Growth Factor)

-

RG-13022

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

SDS-PAGE equipment and reagents

-

PVDF membrane

Procedure:

-

Culture cells to 70-80% confluency and then serum-starve overnight.

-

Pre-treat the cells with various concentrations of RG-13022 or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-EGFR.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL reagent.

-

Strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition.[6][7]

Caption: Workflow for Western blot analysis of EGFR phosphorylation.

In Vivo Studies

In vivo experiments are critical for evaluating the therapeutic potential of a compound. RG-13022 has been assessed in preclinical xenograft models.

Xenograft Tumor Growth Inhibition

Animal Model:

-

Immunocompromised mice (e.g., MF1 nu/nu)[5]

Procedure:

-

Subcutaneously implant a human cancer cell line (e.g., HN5) into the flank of the mice.[5]

-

Allow the tumors to reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer RG-13022 or vehicle control via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule. One study used a dose of 20 mg/kg.[5]

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

It is important to note that one in vivo study reported rapid biexponential elimination of RG-13022 from plasma, with a terminal half-life of 50.4 minutes.[5] This pharmacokinetic profile should be a key consideration in the design of in vivo experiments and the interpretation of their results.

Conclusion

RG-13022 is a potent inhibitor of the EGFR tyrosine kinase, demonstrating clear anti-proliferative effects in vitro and in vivo. Its primary mechanism of action involves the competitive inhibition of ATP binding to the EGFR kinase domain, leading to the suppression of downstream signaling pathways crucial for cancer cell growth and survival. While its primary target is well-established, a comprehensive understanding of its selectivity across the entire kinome is an area that requires further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the therapeutic potential and molecular pharmacology of RG-13022.

References

- 1. medkoo.com [medkoo.com]

- 2. Growth inhibition of gastric cancer cell lines by the tyrphostin RG13022 and its effects on intracellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubcompare.ai [pubcompare.ai]

Tyrphostin RG13022: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin RG13022 is a potent inhibitor of receptor tyrosine kinases, demonstrating significant promise as a research chemical in the fields of oncology and cell biology. This technical guide provides an in-depth overview of Tyrphostin RG13022, including its mechanism of action, key signaling pathways, and detailed experimental protocols. Quantitative data are summarized in tabular format for ease of reference, and critical signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of its application in a research setting.

Introduction

Tyrphostin RG13022 is a member of the tyrphostin family of compounds, which are known for their ability to inhibit protein tyrosine kinases (PTKs).[1] Overexpression and dysregulation of PTKs, particularly the epidermal growth factor receptor (EGFR), are hallmarks of many human cancers.[2] RG13022 selectively targets the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[3] This targeted mode of action makes RG13022 a valuable tool for investigating EGFR-driven cellular processes and as a potential therapeutic agent.[1]

Mechanism of Action

Tyrphostin RG13022 functions as an ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3] Upon binding of a ligand, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation creates docking sites for various downstream signaling proteins, initiating cascades such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are pivotal in regulating cell growth, proliferation, and survival.[3]

RG13022 competitively binds to the ATP pocket of the EGFR kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues.[3] This blockade of autophosphorylation effectively halts the initiation of these downstream signaling pathways.

The inhibitory effects of RG13022 have been demonstrated to suppress the growth of various cancer cell lines, particularly those that overexpress EGFR or its family member, c-erbB-2 (HER2).[1][4]

Signaling Pathways

The primary signaling pathway affected by Tyrphostin RG13022 is the EGFR signaling cascade. By inhibiting EGFR autophosphorylation, RG13022 prevents the activation of key downstream pathways, including the MAPK and PI3K/Akt pathways.

Quantitative Data

The inhibitory activity of Tyrphostin RG13022 has been quantified in various assays. The following tables summarize the key half-maximal inhibitory concentrations (IC50).

Table 1: In Vitro IC50 Values for Tyrphostin RG13022

| Target/Process | Cell Line/System | IC50 Value (µM) | Reference |

| EGFR Autophosphorylation | Immunoprecipitated EGFR | 4 | [5][6] |

| DNA Synthesis | HER 14 cells | 3 | [5][7] |

| DNA Synthesis | MH-85 cells | 1.5 | [7] |

| DNA Synthesis | HN5 cells | 11 | [6] |

| Colony Formation | HER 14 cells | 1 | [5][7] |

| Colony Formation | MH-85 cells | 7 | [7] |

Experimental Protocols

Detailed methodologies for key experiments involving Tyrphostin RG13022 are provided below.

EGFR Autophosphorylation Inhibition Assay (Cell-Free)

This protocol describes a method to determine the IC50 of RG13022 on EGFR autophosphorylation in a cell-free system.

Methodology:

-

Cell Lysis: Lyse cells overexpressing EGFR (e.g., A431) in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an anti-EGFR antibody overnight at 4°C, followed by the addition of protein A/G-agarose beads to pull down the EGFR.

-

Kinase Reaction: Wash the immunoprecipitated EGFR and resuspend in a kinase buffer. Add varying concentrations of Tyrphostin RG13022. Initiate the kinase reaction by adding [γ-32P]ATP and incubate at 30°C for 10-20 minutes.

-

SDS-PAGE and Autoradiography: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the proteins by SDS-PAGE. Dry the gel and expose it to an X-ray film for autoradiography.

-

Quantification: Quantify the radioactive signal of the phosphorylated EGFR band using densitometry.

-

IC50 Calculation: Plot the percentage of inhibition against the log concentration of RG13022 to determine the IC50 value.

Western Blot Analysis of EGFR and MAPK Pathway Activation

This protocol outlines the steps to assess the effect of RG13022 on the phosphorylation status of EGFR and downstream MAPK (ERK) in cultured cells.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., A431, MKN45, or N87) and grow to 70-80% confluency.[1][4] Serum-starve the cells overnight. Pre-treat with various concentrations of Tyrphostin RG13022 for 1-2 hours.

-

EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes at 37°C to induce EGFR phosphorylation.[1]

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-EGFR (e.g., Tyr1068), total EGFR, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Cell Proliferation and Colony Formation Assays

These assays are used to evaluate the anti-proliferative effects of Tyrphostin RG13022.

Methodology for Colony Formation Assay:

-

Cell Seeding: Seed a low density of cells (e.g., 100-200 cells/well in a 6-well plate or 10-cm dish) in complete medium.[7]

-

Treatment: After 24 hours, replace the medium with a medium containing various concentrations of Tyrphostin RG13022 and a growth stimulus (e.g., 50 ng/mL EGF).[7]

-

Incubation: Culture the cells for 10-14 days, replacing the medium with fresh RG13022-containing medium every 2-3 days.

-

Staining and Counting: Fix the colonies with 4% formaldehyde and stain with crystal violet.[7] Count the number of colonies containing more than 50 cells.

Research Applications

Tyrphostin RG13022 is a versatile research tool with applications in:

-

Cancer Research: Studying the role of EGFR and c-erbB-2 signaling in various cancers, including gastric, squamous cell, and breast cancers.[2][4] It is used to investigate the mechanisms of cell proliferation, apoptosis, and metastasis.[1]

-

Drug Discovery: Serving as a lead compound for the development of more potent and specific tyrosine kinase inhibitors.[1]

-

Signal Transduction Research: Elucidating the intricacies of the EGFR signaling pathway and its crosstalk with other signaling networks.[4]

Conclusion

Tyrphostin RG13022 is a well-characterized inhibitor of EGFR tyrosine kinase, making it an invaluable asset for researchers investigating EGFR-driven cellular processes. Its ability to potently inhibit EGFR autophosphorylation and downstream signaling provides a robust method for studying the roles of these pathways in health and disease. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization of Tyrphostin RG13022 in a research setting.

References

- 1. Growth inhibition of gastric cancer cell lines by the tyrphostin RG13022 and its effects on intracellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

(Z)-RG-13022: A Technical Guide for Studying EGFR Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of (Z)-RG-13022, a tyrphostin derivative, as a tool for investigating Epidermal Growth Factor Receptor (EGFR) signaling pathways. This document outlines the mechanism of action of this compound, presents its quantitative effects on cellular processes, details relevant experimental protocols, and provides visual representations of the underlying biological and experimental frameworks.

Mechanism of Action

This compound, also known as Tyrphostin RG-13022, functions as a competitive inhibitor of the EGFR tyrosine kinase.[1] It targets the ATP-binding site within the intracellular kinase domain of the receptor.[1] By occupying this site, this compound prevents the autophosphorylation of the EGFR upon ligand binding.[1][2] This inhibition of autophosphorylation is a critical upstream event that blocks the initiation of downstream signaling cascades, such as the MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation, survival, and differentiation.[1][3]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various cellular and biochemical assays. The following tables summarize the key IC50 values, representing the concentration of this compound required to inhibit a specific biological process by 50%.

| Assay | Cell Line/System | IC50 Value | Reference |

| EGFR Autophosphorylation | Immunoprecipitated EGFR | 4 µM | [2][4] |

| EGFR Autophosphorylation | HER 14 Cells | 5 µM | [4] |

| EGFR Kinase Activity | HT-22 Neuronal Cells | 1 µM | [1][5] |

Table 1: Biochemical Inhibition of EGFR by this compound

| Assay | Cell Line | Stimulation | IC50 Value | Reference |

| Colony Formation | HER 14 Cells | 50 ng/mL EGF | 1 µM | [2][4] |

| DNA Synthesis | HER 14 Cells | 50 ng/mL EGF | 3 µM | [2][4] |

| Colony Formation | MH-85 Cells | 50 ng/mL EGF | 7 µM | [4] |

| DNA Synthesis | MH-85 Cells | 50 ng/mL EGF | 1.5 µM | [4] |

| DNA Synthesis | HN5 Cells | Not Specified | 11 µM | [6] |

Table 2: Cellular Proliferation and DNA Synthesis Inhibition by this compound

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted for specific cell lines and experimental conditions.

EGFR Autophosphorylation Assay

This protocol outlines a method to assess the inhibitory effect of this compound on EGFR autophosphorylation in a cell-based assay.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HER 14) in complete medium and allow them to adhere overnight.

-

The following day, replace the medium with a low-serum medium for synchronization.

-

Incubate the cells with varying concentrations of this compound for a predetermined time (e.g., overnight).[4]

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) at 37°C.

-

-

Cell Lysis and Immunoprecipitation:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the cell lysates by centrifugation.

-

Immunoprecipitate EGFR from the lysates using an anti-EGFR antibody and protein A/G-agarose beads.

-

-

Western Blotting:

-

Wash the immunoprecipitates and resuspend them in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for phosphorylated tyrosine (e.g., anti-phosphotyrosine 4G10).

-

Detect the signal using a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an anti-EGFR antibody to determine the total amount of immunoprecipitated EGFR.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry.

-

Normalize the phosphotyrosine signal to the total EGFR signal.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

Colony Formation Assay

This assay measures the effect of this compound on the long-term proliferative capacity of cells.

-

Cell Plating:

-

Plate a low density of cells (e.g., 100-200 cells/well in a 6-well plate or 24-well plate) in complete medium.[4]

-

Allow the cells to attach overnight.

-

-

Treatment:

-

Replace the medium with a low-serum medium containing EGF (e.g., 50 ng/mL) and varying concentrations of this compound.[4]

-

Culture the cells for 7-14 days, replacing the medium with fresh treatment medium every 2-3 days.

-

-

Staining and Counting:

-

After the incubation period, wash the cells with PBS.

-

Fix the colonies with a solution such as 4% formaldehyde in PBS for 15 minutes.[4]

-

Stain the colonies with a staining solution (e.g., 0.5% crystal violet in methanol) for 20-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

-

Data Analysis:

-

Calculate the plating efficiency for each treatment condition.

-

Normalize the number of colonies in the treated wells to the control (EGF-stimulated, no inhibitor) wells.

-

Determine the IC50 value for colony formation inhibition.

-

DNA Synthesis Assay (BrdU Incorporation)

This assay quantifies the effect of this compound on DNA synthesis, a key event in cell cycle progression.

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Synchronize the cells in low-serum medium.

-

Treat the cells with varying concentrations of this compound in the presence of a mitogenic stimulus like EGF.

-

-

BrdU Labeling:

-

Add BrdU (5-bromo-2'-deoxyuridine) to the culture medium and incubate for a period that allows for its incorporation into newly synthesized DNA (e.g., 2-24 hours).

-

-

Fixation and Denaturation:

-

Fix the cells with a suitable fixative (e.g., methanol or paraformaldehyde).

-

Denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU.

-

-

Immunodetection:

-

Incubate the cells with an anti-BrdU antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

If using an enzyme-conjugated antibody, add a substrate to generate a colorimetric or chemiluminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the signal using a plate reader (for colorimetric or luminescent assays) or a fluorescence microscope/plate reader.

-

The signal intensity is proportional to the amount of BrdU incorporated and thus to the level of DNA synthesis.

-

Calculate the percentage of inhibition of DNA synthesis for each concentration of this compound and determine the IC50 value.

-

In Vivo Studies

In vivo experiments are crucial for evaluating the therapeutic potential of this compound. A general protocol for assessing its anti-tumor activity in a xenograft mouse model is described below.

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of tumor cells (e.g., MH-85) into the flank of immunocompromised mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size.

-

-

Drug Administration:

-

Randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection). A previously reported dosage is 400 µ g/mouse/day .[4]

-

Administer a vehicle control to the control group.

-

-

Tumor Measurement and Monitoring:

-

Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days).

-

Calculate the tumor volume using the formula: (Length x Width^2) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Endpoint and Analysis:

-

The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific treatment duration.

-

Analyze the differences in tumor growth between the treatment and control groups.

-

Survival studies can also be conducted, where the endpoint is the time to reach a specific tumor volume or the death of the animal.

-

This technical guide provides a comprehensive resource for researchers utilizing this compound to study EGFR signaling. The provided data, diagrams, and protocols offer a solid foundation for designing and executing experiments to further elucidate the role of EGFR in various biological processes and to evaluate the potential of its inhibitors.

References

- 1. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]

The Biological Activity of RG-13022 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG-13022, a member of the tyrphostin family of compounds, is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competitively binding to the ATP-binding site of the EGFR kinase domain, RG-13022 effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK and PI3K/AKT pathways. This technical guide provides a comprehensive overview of the biological activity of RG-13022 in cancer cells, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key molecular pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of EGFR inhibitors. Given that RG-13022 is primarily a preclinical research compound, this document focuses on its in vitro and in vivo activities, with an emphasis on its mechanism of action and methodologies for its study.

Introduction to RG-13022 and its Target: EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating normal cellular processes, including proliferation, differentiation, and survival.[1] In numerous malignancies, such as non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer, EGFR is frequently overexpressed or harbors activating mutations. This dysregulation leads to constitutive activation of its intrinsic tyrosine kinase activity, driving uncontrolled cell growth and tumor progression.[1]

RG-13022, also known as Tyrphostin RG-13022, was developed as a selective inhibitor of EGFR's tyrosine kinase function.[2] Tyrphostins represent a class of synthetic compounds designed to inhibit protein tyrosine kinases.[2][3] RG-13022's mechanism of action involves competing with ATP for its binding site within the catalytic domain of the EGFR, thereby preventing the autophosphorylation of the receptor, a critical step in the activation of its downstream signaling cascades.[1]

Quantitative Analysis of RG-13022 Bioactivity

The anti-proliferative and inhibitory effects of RG-13022 have been quantified in various in vitro assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for RG-13022 against different cancer cell lines and enzymatic activities.

| Assay Type | Cell Line/Target | IC50 Value (µM) | Reference |

| EGFR Autophosphorylation | Immunoprecipitated EGFR | 4 | [4] |

| EGFR Autophosphorylation | HER 14 cells | 5 | [4] |

| DNA Synthesis | HN5 cells | 11 | [5] |

| DNA Synthesis | HER 14 cells | 3 | [4] |

| DNA Synthesis | MH-85 cells | 1.5 | [4] |

| Colony Formation | HER 14 cells | 1 | [4] |

| Colony Formation | MH-85 cells | 7 | [4] |

| Cell Proliferation | HT-22 cells | 1 | [1] |

Table 1: In Vitro Inhibitory Activity of RG-13022.

Signaling Pathways Modulated by RG-13022

RG-13022 exerts its anti-cancer effects by inhibiting the EGFR signaling pathway. Upon binding of a ligand, such as EGF, EGFR dimerizes and autophosphorylates specific tyrosine residues on its intracellular domain. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The two primary pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth. By preventing the initial autophosphorylation of EGFR, RG-13022 effectively blocks the activation of both of these critical oncogenic pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of RG-13022.

In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of RG-13022 to inhibit the kinase activity of purified, recombinant EGFR.

Materials:

-

Recombinant human EGFR (catalytic domain)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

RG-13022 stock solution (in DMSO)

-

[γ-32P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of RG-13022 in kinase buffer.

-

In a microcentrifuge tube, combine the recombinant EGFR enzyme, the poly(Glu, Tyr) substrate, and the diluted RG-13022 or vehicle control (DMSO).

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.

-

Incubate for 20 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each RG-13022 concentration relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with RG-13022.

Materials:

-

Cancer cell line of interest (e.g., A549, U87, HCT116)

-

Complete cell culture medium

-

RG-13022 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of RG-13022 in complete culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of RG-13022 or vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of EGFR Phosphorylation and Downstream Signaling

This technique is used to detect the levels of phosphorylated EGFR and key downstream signaling proteins to confirm the mechanism of action of RG-13022.

Materials:

-

Cancer cell line (e.g., A431, which overexpresses EGFR)

-

Serum-free cell culture medium

-

EGF

-

RG-13022

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Plate cells and allow them to grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.

-

Pre-treat the cells with various concentrations of RG-13022 or vehicle control for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with RG-13022.

Materials:

-

Cancer cell line

-

RG-13022

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with RG-13022 or vehicle control for a specified time (e.g., 24, 48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Gate the cell populations to quantify the percentage of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrosine kinases as targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. [PDF] Tyrphostins and other tyrosine kinase inhibitors. | Semantic Scholar [semanticscholar.org]

(Z)-RG-13022 (CAS 136831-48-6): A Technical Guide for Researchers

(Z)-RG-13022 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of compounds, it serves as a valuable tool for investigating the role of EGFR signaling in cellular processes such as proliferation, differentiation, and tumorigenesis. This guide provides a comprehensive overview of the technical data and experimental protocols associated with this compound for researchers, scientists, and drug development professionals.

Core Compound Information

| Identifier | Value |

| IUPAC Name | (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(pyridin-3-yl)acrylamide |

| Synonyms | RG-13022, Tyrphostin RG13022 |

| CAS Number | 136831-48-6 |

| Molecular Formula | C₁₇H₁₅N₃O₃ |

| Molecular Weight | 309.32 g/mol |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[1] By binding to the ATP pocket, it blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[1] This inhibition leads to the suppression of key pathways involved in cell growth and survival, including the Ras-Raf-MEK-ERK (MAPK) and PI3K/Akt signaling pathways.[1]

Quantitative Biological Activity

The inhibitory activity of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro EGFR Inhibition

| Assay | Cell Line/System | IC₅₀ |

| EGFR Autophosphorylation | Cell-free (immunoprecipitated EGFR) | 4 µM[2][3][4][5][6] |

| EGFR Autophosphorylation | HER 14 cells | 5 µM[3][6] |

| EGFR Kinase Activity | HT-22 neuronal cells | 1 µM[1] |

Table 2: Inhibition of Cell Proliferation and Growth

| Assay | Cell Line | Stimulus | IC₅₀ |

| Colony Formation | HER 14 | 50 ng/mL EGF | 1 µM[3][6] |

| DNA Synthesis | HER 14 | 50 ng/mL EGF | 3 µM[3][6] |

| Colony Formation | MH-85 | 50 ng/mL EGF | 7 µM[3][6] |

| DNA Synthesis | MH-85 | 50 ng/mL EGF | 1.5 µM[3][6] |

| DNA Synthesis | HN5 | Not Specified | 11 µM |

Signaling Pathway Inhibition

This compound's inhibition of EGFR autophosphorylation prevents the recruitment and activation of downstream signaling molecules, effectively blocking pro-proliferative and anti-apoptotic signals.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of this compound

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. 2.2. MTT Cell Viability and BrdU Cell Proliferation Assay [bio-protocol.org]

- 4. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes for (Z)-RG-13022: An EGFR Tyrosine Kinase Inhibitor

(Z)-RG-13022 is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on EGFR autophosphorylation and cancer cell proliferation.

Mechanism of Action

This compound functions as a competitive inhibitor at the ATP-binding site within the EGFR kinase domain. This binding prevents the autophosphorylation of the receptor upon ligand (e.g., EGF) binding, thereby blocking the initiation of downstream signaling cascades, such as the MAPK and PI3K/AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. Inhibition of these pathways by this compound leads to the suppression of tumor cell growth.[1]

Below is a diagram illustrating the inhibitory effect of this compound on the EGFR signaling pathway.

Caption: Inhibition of the EGFR signaling pathway by this compound.

In Vitro Activity Data

The inhibitory potency of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Assay Type | Cell Line/System | IC50 Value (µM) | Reference |

| EGFR Autophosphorylation | Cell-free (Immunoprecipitated EGFR) | 4 | [2][3] |

| EGFR Autophosphorylation | HER 14 cells | 5 | [2] |

| Cell Proliferation (Colony Formation) | HER 14 cells | 1 | [2][3] |

| DNA Synthesis | HER 14 cells | 3 | [2][3] |

| Cell Proliferation (Colony Formation) | MH-85 cells | 7 | [2] |

| DNA Synthesis | MH-85 cells | 1.5 | [2] |

| Kinase Inhibition | HT-22 cells | 1 | [1] |

Experimental Protocols

Cell-Free EGFR Autophosphorylation Assay

This protocol describes how to measure the direct inhibitory effect of this compound on EGFR autophosphorylation in a cell-free system.